molecular formula C16H20N6OS B12237416 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine

Cat. No.: B12237416
M. Wt: 344.4 g/mol
InChI Key: DMPYOAGSKYUMMB-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex organic compound that features a thiadiazole ring, an imidazopyridazine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: Starting from a suitable precursor, the thiadiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Synthesis of the Imidazopyridazine Moiety: This can be achieved through condensation reactions involving appropriate pyridazine and imidazole derivatives.

    Coupling Reactions: The thiadiazole and imidazopyridazine moieties can be linked to the piperidine ring through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine: Unique due to its specific ring structure and functional groups.

    Other Thiadiazole Derivatives: Often studied for their antimicrobial and anti-inflammatory properties.

    Imidazopyridazine Compounds: Known for their potential as kinase inhibitors in cancer therapy.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring structures, which may confer specific biological activities or chemical reactivity not seen in other compounds.

Properties

Molecular Formula

C16H20N6OS

Molecular Weight

344.4 g/mol

IUPAC Name

3-methyl-5-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C16H20N6OS/c1-11-9-22-14(17-11)3-4-15(19-22)23-10-13-5-7-21(8-6-13)16-18-12(2)20-24-16/h3-4,9,13H,5-8,10H2,1-2H3

InChI Key

DMPYOAGSKYUMMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC(=NS4)C

Origin of Product

United States

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